molecular formula C8H16N2O2S B7889386 3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one

3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one

Cat. No.: B7889386
M. Wt: 204.29 g/mol
InChI Key: GRSWDYXVXXNCRK-UHFFFAOYSA-N
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Description

3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one is a heterocyclic compound that contains an oxadiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one typically involves the reaction of ethylamine with ethylsulfanylacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting microbial growth or modulating biochemical pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-[(methylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one
  • 3-Propyl-5-[(propylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one

Uniqueness

3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one is unique due to its specific ethyl and ethylsulfanyl substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, as it may exhibit different properties compared to its analogs.

Properties

IUPAC Name

3-ethyl-5-(ethylsulfanylmethyl)-1,3,5-oxadiazinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-3-9-5-12-6-10(8(9)11)7-13-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSWDYXVXXNCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1COCN(C1=O)CSCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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